molecular formula C13H8ClN3O3 B2429884 2-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887885-19-0

2-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2429884
CAS RN: 887885-19-0
M. Wt: 289.68
InChI Key: DSECIXHOSRGSHA-UHFFFAOYSA-N
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Description

2-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been researched for its potential use in various scientific fields. It is a heterocyclic compound that contains a furan ring, an oxadiazole ring, and a benzamide group. This compound has been synthesized using various methods, and its properties have been studied to understand its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Characterization of Novel Derivatives : This compound has been synthesized and characterized as part of a study on novel 1,3,4-oxadiazole derivatives. These compounds were analyzed using various analytical and spectral methods to confirm their structures. The antibacterial and antifungal activities of these synthesized compounds were also explored (Darshansinh et al., 2018).
  • Synthesis under Microwave Irradiation : Another approach to synthesizing similar compounds involved nucleophilic substitution reactions under microwave irradiation. This method proved efficient for creating 2-substituted-5-(2-benzo(b)furan)-1,3,4-oxadiazoles, showcasing a different synthetic pathway for these compounds (Quan Zheng-jun, 2007).

Biological and Medicinal Applications

  • Antitubercular Properties : A study on new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives demonstrated significant in vitro antitubercular activities against Mycobacterium tuberculosis. Among these compounds, a variant of 2-chloro-N-(5-(4-chlorophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)benzamide was identified as a promising molecule for further drug development due to its potency and lack of toxicity against normal cells (Nayak et al., 2016).
  • Antioxidant Activity : Some newly synthesized 2-benzoylamino-5-hetaryl-1,3,4-oxadiazoles, related to this compound, have been evaluated for their antioxidant properties. Notably, specific derivatives exhibited excellent antioxidant activity and showed significant protection against DNA damage induced by the Bleomycin iron complex (Bondock et al., 2016).

Chemical Properties and Applications

  • Energetic Compounds : Research on 3-nitroamino-4-(5-amino-1,3,4-oxadiazol-2-yl)furazan monohydrate, which combines nitroaminofurazan and 1,3,4-oxadiazole rings, revealed good thermal stabilities and acceptable sensitivity values in these materials. Such compounds, related to the one , could be comparable to traditional explosive materials like RDX (Tang et al., 2015).
  • RET Kinase Inhibitors for Cancer Therapy : A series of 4-chloro-benzamides derivatives, containing substituted five-membered heteroaryl ring, were developed as RET kinase inhibitors. These compounds, closely related to 2-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide, displayed moderate to high potency in kinase assays and were effective in inhibiting cell proliferation driven by RET wildtype and mutations, indicating their potential as cancer therapeutics (Mei Han et al., 2016).

properties

IUPAC Name

2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O3/c14-9-5-2-1-4-8(9)11(18)15-13-17-16-12(20-13)10-6-3-7-19-10/h1-7H,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSECIXHOSRGSHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

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